3-Maleimidobenzoylthyroxine methyl ester
Overview
Description
3-Maleimidobenzoylthyroxine methyl ester is a synthetic compound that combines the structural features of maleimide, benzoyl, and thyroxine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The maleimide group is known for its reactivity with thiol groups, making it useful in bioconjugation and cross-linking applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Maleimidobenzoylthyroxine methyl ester typically involves the following steps:
Preparation of Maleimide Derivative: The maleimide derivative is synthesized by reacting maleic anhydride with an amine to form the maleimide ring.
Benzoylation: The maleimide derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Thyroxine Esterification: The benzoylated maleimide is reacted with thyroxine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as column chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Maleimidobenzoylthyroxine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The maleimide group can participate in nucleophilic substitution reactions, particularly with thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Thiol-containing compounds like cysteine or glutathione are commonly used for substitution reactions with the maleimide group.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Thiol-substituted derivatives, which can be useful in bioconjugation applications.
Scientific Research Applications
3-Maleimidobenzoylthyroxine methyl ester has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Utilized in bioconjugation techniques to link proteins, peptides, or other biomolecules.
Industry: Employed in the production of specialized materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Maleimidobenzoylthyroxine methyl ester involves its reactivity with thiol groups. The maleimide group forms a stable thioether bond with thiol-containing molecules, which can be used to create bioconjugates. This reactivity is particularly useful in targeting specific proteins or peptides in biological systems, allowing for precise modifications and labeling.
Comparison with Similar Compounds
Similar Compounds
N-Maleimidobenzoyl-N-hydroxysuccinimide ester: Similar in structure but contains a hydroxysuccinimide ester group instead of thyroxine.
Maleimidobenzoyl-N-hydroxysuccinimide ester: Another related compound with a different ester group.
Uniqueness
3-Maleimidobenzoylthyroxine methyl ester is unique due to the presence of the thyroxine moiety, which imparts specific biological activity and potential applications in medicine. The combination of maleimide and thyroxine in a single molecule allows for targeted bioconjugation and therapeutic applications that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-2-[[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]methyl]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18I4N2O7/c1-39-26(38)27(32,25(37)14-3-2-4-15(9-14)33-21(34)5-6-22(33)35)12-13-7-19(30)24(20(31)8-13)40-16-10-17(28)23(36)18(29)11-16/h2-11,36H,12,32H2,1H3/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERHFPTMNGLDN-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18I4N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69343-52-8 | |
Record name | 3-Maleimidobenzoylthyroxine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069343528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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